molecular formula C16H28N2Na2O6 B13773038 Glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxooctyl)amino]ethyl]-, disodium salt CAS No. 68298-18-0

Glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxooctyl)amino]ethyl]-, disodium salt

Cat. No.: B13773038
CAS No.: 68298-18-0
M. Wt: 390.38 g/mol
InChI Key: WSJWDSLADWXTMK-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disodium N-[2-(carboxylatomethoxy)ethyl]-N-[2-[(1-oxooctyl)amino]ethyl]glycinate is a synthetic compound with a complex molecular structure. It is primarily used in various industrial and scientific applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable component in chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium N-[2-(carboxylatomethoxy)ethyl]-N-[2-[(1-oxooctyl)amino]ethyl]glycinate involves multiple steps. The process typically begins with the reaction of glycine with 2-chloroethanol to form N-(2-hydroxyethyl)glycine. This intermediate is then reacted with octanoyl chloride to introduce the 1-oxooctyl group. The final step involves the reaction with disodium carbonate to form the disodium salt of the compound.

Industrial Production Methods

In industrial settings, the production of Disodium N-[2-(carboxylatomethoxy)ethyl]-N-[2-[(1-oxooctyl)amino]ethyl]glycinate is carried out in large reactors under controlled conditions. The process involves the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Disodium N-[2-(carboxylatomethoxy)ethyl]-N-[2-[(1-oxooctyl)amino]ethyl]glycinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and their derivatives.

    Reduction: Alcohols and related compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Disodium N-[2-(carboxylatomethoxy)ethyl]-N-[2-[(1-oxooctyl)amino]ethyl]glycinate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.

    Biology: Employed in biochemical assays and as a buffer in biological experiments.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of Disodium N-[2-(carboxylatomethoxy)ethyl]-N-[2-[(1-oxooctyl)amino]ethyl]glycinate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. It can also participate in chemical reactions that alter the structure and function of biomolecules. The pathways involved include signal transduction, metabolic regulation, and cellular communication.

Comparison with Similar Compounds

Similar Compounds

  • Disodium N-[2-(carboxylatomethoxy)ethyl]-N-[2-[(1-oxodecyl)amino]ethyl]glycinate
  • Disodium N-[2-(carboxylatomethoxy)ethyl]-N-[2-[(1-oxododecyl)amino]ethyl]glycinate

Uniqueness

Disodium N-[2-(carboxylatomethoxy)ethyl]-N-[2-[(1-oxooctyl)amino]ethyl]glycinate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers better stability and reactivity, making it more suitable for certain applications in research and industry.

Properties

CAS No.

68298-18-0

Molecular Formula

C16H28N2Na2O6

Molecular Weight

390.38 g/mol

IUPAC Name

disodium;2-[2-(carboxylatomethoxy)ethyl-[2-(octanoylamino)ethyl]amino]acetate

InChI

InChI=1S/C16H30N2O6.2Na/c1-2-3-4-5-6-7-14(19)17-8-9-18(12-15(20)21)10-11-24-13-16(22)23;;/h2-13H2,1H3,(H,17,19)(H,20,21)(H,22,23);;/q;2*+1/p-2

InChI Key

WSJWDSLADWXTMK-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCC(=O)NCCN(CCOCC(=O)[O-])CC(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.